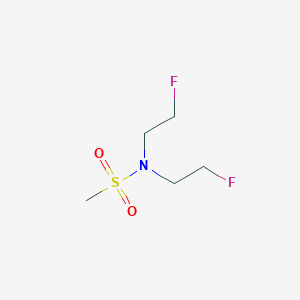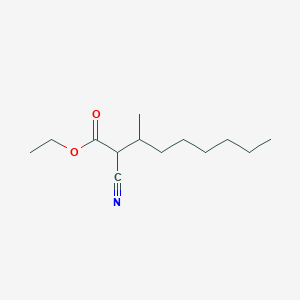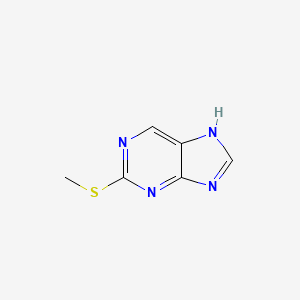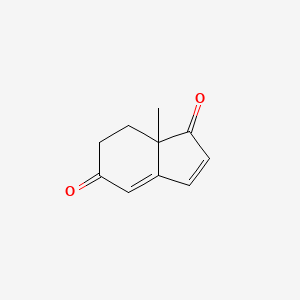
2-amino-4-(2-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-(2-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile is a complex organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes an amino group, a nitrophenyl group, and a phenyl group attached to a pyran ring with two cyano groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile typically involves a multi-component reaction. One common method is the one-pot three-component reaction, which includes the condensation of substituted aromatic aldehydes, malononitrile, and kojic acid. This reaction is often carried out in the presence of a catalyst such as recyclable polyethylene glycol (PEG-400) or glycerol at elevated temperatures (around 100°C). The reaction yields the desired compound with good to excellent yields ranging from 70% to 94% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and sustainable practices are often applied. The use of recyclable solvents and catalysts, as well as the avoidance of toxic reagents, are key considerations in scaling up the synthesis for industrial applications.
化学反応の分析
Types of Reactions
2-amino-4-(2-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-amino-4-(2-aminophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile.
科学的研究の応用
2-amino-4-(2-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Medicine: The compound’s derivatives are being explored for their potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific optical and electronic properties.
作用機序
The mechanism of action of 2-amino-4-(2-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The presence of the nitrophenyl and cyano groups plays a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-amino-4-methylpyridinium-4-hydroxybenzolate: This compound shares a similar pyran structure but differs in its functional groups.
2-(2-nitrophenyl)quinolin-4-ylmethanol: Another compound with a nitrophenyl group, but with a quinoline ring instead of a pyran ring.
Uniqueness
2-amino-4-(2-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
特性
CAS番号 |
67720-54-1 |
|---|---|
分子式 |
C19H12N4O3 |
分子量 |
344.3 g/mol |
IUPAC名 |
2-amino-4-(2-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C19H12N4O3/c20-10-14-17(13-8-4-5-9-16(13)23(24)25)15(11-21)19(22)26-18(14)12-6-2-1-3-7-12/h1-9,17H,22H2 |
InChIキー |
LPFCLUAZZCGTGR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3[N+](=O)[O-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Iodo-pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B14000260.png)
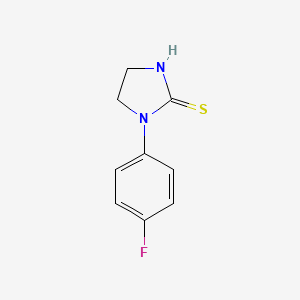
![Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]-](/img/structure/B14000271.png)
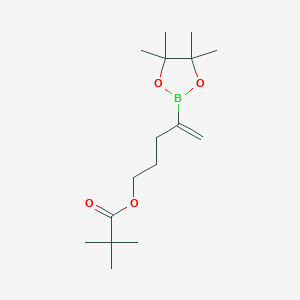
![4-[Bis(aziridin-1-yl)phosphoryloxy]-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14000283.png)
![5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14000288.png)
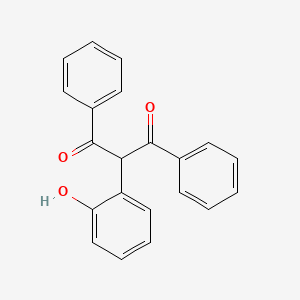
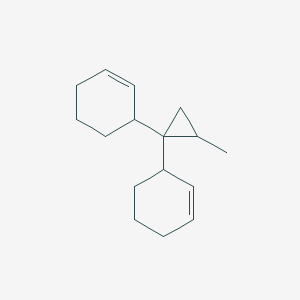
![[(2-amino-7H-purin-6-yl)amino]thiourea](/img/structure/B14000296.png)
![Hydrazinecarboxamide, 2-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14000297.png)
